molecular formula C11H21ClF3N B2904401 4-(Propan-2-yl)-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride CAS No. 1432679-57-6

4-(Propan-2-yl)-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride

Cat. No.: B2904401
CAS No.: 1432679-57-6
M. Wt: 259.74
InChI Key: NVMHCYQIQKBSFY-UHFFFAOYSA-N
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Description

4-(Propan-2-yl)-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride is a cycloheptane-based amine hydrochloride salt featuring two key substituents: a trifluoromethyl (-CF₃) group at position 1 and an isopropyl (-CH(CH₃)₂) group at position 4. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

4-propan-2-yl-1-(trifluoromethyl)cycloheptan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F3N.ClH/c1-8(2)9-4-3-6-10(15,7-5-9)11(12,13)14;/h8-9H,3-7,15H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMHCYQIQKBSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCC(CC1)(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Propan-2-yl)-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride typically involves multiple steps, starting with the formation of the cycloheptane ring. One common approach is to start with a cycloheptene derivative, which undergoes a series of reactions including halogenation, nucleophilic substitution, and reduction to introduce the desired substituents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation: The propan-2-yl group can be oxidized to form propan-2-one.

  • Reduction: The trifluoromethyl group is resistant to reduction, but the amine group can be reduced to form an amine.

  • Substitution: The cycloheptane ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as halides or alkyl groups can be used, often with a Lewis acid catalyst.

Major Products Formed:

  • Oxidation: Propan-2-one

  • Reduction: Secondary or tertiary amines

  • Substitution: Various substituted cycloheptanes

Scientific Research Applications

Medicinal Chemistry

The compound's structure allows it to interact with biological systems effectively. Research indicates that compounds with similar structural motifs have been investigated for their roles as modulators of P-glycoprotein (P-gp), an important protein involved in drug transport across cell membranes.

P-glycoprotein Modulation

Studies have shown that compounds designed to interact with P-gp can enhance the bioavailability of various drugs by inhibiting this efflux pump. For instance, structural analogs have demonstrated the ability to increase intracellular concentrations of chemotherapeutic agents like paclitaxel in resistant cancer cell lines, thereby reversing drug resistance . The trifluoromethyl group in 4-(Propan-2-yl)-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride may enhance its binding affinity to the P-gp substrate-binding site, making it a candidate for further investigation as a P-gp modulator.

Neuropharmacology

The compound's potential as a neuropharmacological agent is another area of interest. Its structural characteristics suggest possible activity as an anticonvulsant or analgesic.

Anticonvulsant Properties

Research into related compounds has shown promise in treating neuropathic pain and seizures. For example, derivatives with similar functional groups have been reported to exhibit dual antiseizure and analgesic activities . The mechanism often involves modulation of neurotransmitter systems or ion channels that are critical in neuronal excitability.

Synthesis and Chemical Properties

The synthesis of this compound can be approached through various synthetic routes that leverage its cycloheptane framework. Understanding the chemical properties and reactivity of this compound is essential for optimizing its synthesis and application.

Synthetic Routes

The synthesis typically involves starting materials that can provide the cycloheptane structure, followed by functionalization steps to introduce the trifluoromethyl and propan-2-yl groups. Detailed synthetic pathways can be explored in literature focusing on similar cycloalkyl amines.

Material Science Applications

Beyond medicinal applications, compounds like this compound may find uses in material science due to their unique chemical properties.

Polymer Chemistry

In polymer chemistry, trifluoromethylated compounds are known to impart specific properties such as increased thermal stability and hydrophobicity. This could lead to the development of advanced materials with tailored properties for applications in coatings or membranes.

Mechanism of Action

The mechanism by which 4-(Propan-2-yl)-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with five structurally related amines, highlighting molecular formulas, weights, ring sizes, substituents, and purity data from commercial sources:

Compound Name (Identifier) Molecular Formula Molecular Weight CAS Number Purity Ring Size Key Substituents
Target Compound C₁₁H₁₉ClF₃N 257.45* N/A N/A 7-membered 1-CF₃, 4-isopropyl
1-(Trifluoromethyl)cyclohexan-1-amine HCl (QJ-1291) C₇H₁₁ClF₃N 201.62 1311315-20-4 95% 6-membered 1-CF₃
1-(Trifluoromethyl)cyclopentanamine HCl (QJ-1266) C₆H₁₀ClF₃N 187.60 1202865-05-1 95% 5-membered 1-CF₃
1-(Trifluoromethyl)cyclopropanamine HCl (OR-9919) C₄H₆ClF₃N 155.55 112738-67-7 97% 3-membered 1-CF₃
1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl C₁₀H₁₅ClFN 203.69 1803588-71-7 N/A N/A Aromatic 4-fluorophenyl, aliphatic methyl
2-(4-(Trifluoromethyl)phenoxy)propan-1-amine HCl C₁₀H₁₃ClF₃NO 255.66 1260651-23-7 N/A N/A Phenoxy, CF₃, aliphatic chain

*Calculated molecular weight based on formula.

Key Observations:
  • Substituents : The isopropyl group increases lipophilicity (logP ~2.5–3.0 estimated) compared to analogs with only CF₃ or aromatic groups. This may improve membrane permeability but reduce aqueous solubility .
  • Molecular Weight : At 257.45 g/mol, the target compound exceeds typical "Rule of Five" thresholds for drug-likeness, unlike smaller analogs (e.g., OR-9919: 155.55 g/mol) .

Q & A

Q. What are the compound’s metabolic pathways, and how can they be inhibited to improve bioavailability?

  • Metabolite ID : Incubate with liver microsomes (human/rat) and identify Phase I/II metabolites via UPLC-QTOF. Test CYP450 inhibitors (e.g., ketoconazole) to block dominant pathways .

Data Contradiction and Optimization

Q. How can conflicting cytotoxicity data in primary vs. cancer cells be reconciled?

  • Experimental Design : Compare ROS generation (DCFDA assay) and mitochondrial membrane potential (JC-1 staining) in both cell types. Validate via CRISPR knockouts of antioxidant genes .

Q. What methods optimize the compound’s crystallinity for X-ray diffraction studies?

  • Crystallization : Screen solvent systems (ethanol/water gradients) and additives (hexane). Use seeding techniques and analyze crystal packing via Mercury software .

Q. How do structural analogs with varying substituents (e.g., bromine vs. fluorine) affect target selectivity?

  • Comparative Study : Synthesize analogs (e.g., 4-bromo vs. 4-fluoro derivatives) and profile against receptor panels (e.g., kinase assays). Use SAR heatmaps to identify critical substituents .

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